molecular formula C8H9N3 B12972380 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12972380
M. Wt: 147.18 g/mol
InChI Key: PAQGZRVKMKQVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of methyl groups at positions 1 and 6 of the pyrazole ring distinguishes this compound from other pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine ring system . Another method involves refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolopyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrazolopyridine derivatives, and various substituted pyrazolopyridines, depending on the reagents and conditions used.

Scientific Research Applications

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl groups at positions 1 and 6.

    2H-Pyrazolo[3,4-b]pyridine: A tautomeric form with different electronic properties.

    1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Methyl groups at positions 1 and 3 instead of 1 and 6.

Uniqueness

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H9N3/c1-6-3-4-7-5-9-11(2)8(7)10-6/h3-5H,1-2H3

InChI Key

PAQGZRVKMKQVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.